molecular formula C15H23NO2S B1678933 Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- CAS No. 146798-66-5

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-

Cat. No. B1678933
M. Wt: 281.4 g/mol
InChI Key: GZVBVBMMNFIXGE-UHFFFAOYSA-N
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Description

“Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-” is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=S©(C1=CC([C@H]2CNCCC2)=CC=C1)=O.Cl . The molecular formula is C12H17NO2S . The compound has a molecular weight of 239.34 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid . It has a topological polar surface area of 54.6 Ų . The compound has a complexity of 320 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

In a study by Oinuma et al. (1991), N-(phenylalkyl)piperidine derivatives, including compounds structurally related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-", were synthesized and evaluated as membrane-bound phospholipase A2 inhibitors. These compounds showed potent inhibitory effects, highlighting their potential in cardiovascular therapeutic applications (Oinuma et al., 1991).

Metabolism Studies

Mette G. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant. They found that its metabolism involves the formation of various metabolites, including compounds related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-" via different cytochrome P450 enzymes. This study contributes to understanding the metabolic pathways of related compounds (Hvenegaard et al., 2012).

Antimicrobial Activity

Vinaya et al. (2009) synthesized and evaluated 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against various pathogens. These compounds showed significant antimicrobial activities, suggesting their potential use in addressing plant pathogen infections (Vinaya et al., 2009).

Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-". These compounds showed potent anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

β3-Adrenoceptor Agonists

Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human β3 agonists. These compounds, structurally related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-", showed potential as β3-adrenergic receptor agonists with applications in treating metabolic disorders (Hu et al., 2001).

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some of these compounds showed strong anticancer activities, suggesting the potential of related piperidine derivatives in cancer therapy (Rehman et al., 2018).

Safety And Hazards

The compound is classified as a non-combustible solid . It is sold “as-is” without any representation or warranty whatsoever with respect to the product .

properties

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBVBMMNFIXGE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-

CAS RN

146798-66-5
Record name OSU 6162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146798665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSU-6162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D21EQAQQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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